molecular formula C7H15NO B1328145 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine CAS No. 883526-98-5

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine

Cat. No. B1328145
CAS RN: 883526-98-5
M. Wt: 129.2 g/mol
InChI Key: WQOCFOHQTOIOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties that might be expected from 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine. For instance, the first paper discusses N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are structurally related to phenethylamine, a compound with a similar backbone to 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine .

Synthesis Analysis

The synthesis of related compounds is described in the second paper, where trans,trans-1-(Aminomethyl)-2-methoxy-3-phenylcyclopropane is synthesized from (Z)-beta-methoxystyrene and ethyl diazoacetate . This provides a potential synthetic route that could be adapted for the synthesis of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine by considering the necessary modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, NMR spectroscopy was used to determine the structure of N-(2-methoxy)benzyl derivatives of the 2C-series compounds . Similarly, GCOSY, GHMQC, and GHMBC NMR techniques were employed to identify the structure of a major metabolite produced by the MAO-catalyzed oxidation of a cyclopropane-containing compound . These techniques could be applied to determine the molecular structure of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine.

Chemical Reactions Analysis

The papers provide information on the chemical reactions involving cyclopropane-containing amines. For instance, compound 3, a cyclopropane analogue, is a substrate and inactivator of monoamine oxidase (MAO), and its oxidation by MAO leads to a specific metabolite . Another cyclopropane analogue, 1-Benzylcyclopropylamine, is a competitive reversible inhibitor of MAO and a mechanism-based inactivator . These findings suggest that 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine could also undergo similar reactions with MAO or other enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds discussed in the papers are not directly provided, but analytical techniques such as gas chromatography with electron impact mass spectrometry (GC-EI-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), and Fourier transform infrared spectroscopy (FTIR) were used to characterize the substances . These methods could be used to determine the physical and chemical properties of 2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine, such as boiling point, melting point, solubility, and stability.

Scientific Research Applications

Metabolism and Cytochrome P450 Enzymes

  • A study focused on the metabolism of similar compounds, 25I-NBOMe and 25I-NBOH, highlights the importance of cytochrome P450 enzymes (CYP) in their biotransformation. Metabolites were identified through approaches like incubation with a panel of CYP and monoamine oxidase (MAO) enzymes. The study found that CYP3A4 and CYP2D6 were major enzymes involved in the metabolism of these compounds, suggesting potential drug-drug interactions if taken with a strong CYP3A4 inhibitor (Nielsen et al., 2017).

DNA Binding and Antimicrobial Activity

  • Copper(II) complexes of certain ethanamine derivatives exhibited strong DNA binding propensity, as evidenced by absorption and fluorescence studies. These complexes also showed kinetic DNA cleavage activity, suggesting potential antimicrobial applications. The study reports low toxicity for different cancer cell lines, with IC50 values ranging between 37 and 156 μM (Kumar et al., 2012).

Solid State and Solution Characterization

  • Research into the synthesis of chiral, conformationally mobile tripodal ligands, including certain ethanamine derivatives, provided insights into their structures. These ligands form pseudo C3-symmetric complexes with various metal salts, indicating potential applications in asymmetric synthesis and catalysis (Canary et al., 1998).

Analytical Characterization and Detection

  • A high-performance liquid chromatography tandem mass spectrometry method was developed for detecting similar compounds (2CC-NBOMe and 25I-NBOMe) in human serum. This suggests its application in clinical toxicology testing, particularly for intoxication cases in emergency departments (Poklis et al., 2013).

Catalytic Applications

  • Palladium(II) complexes of certain pyridine-ethanamine ligands were studied as catalysts for the methoxycarbonylation of olefins. The study found that the structure of these complexes influenced their catalytic behavior, demonstrating their potential in organic synthesis (Zulu et al., 2020).

Antimicrobial and Antidiabetic Studies

  • Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine showed inhibitory activities against bacterial growth and α-amylase, indicating potential antimicrobial and antidiabetic applications. Molecular docking analyses suggested their activity as COVID-19 inhibitors (S. G et al., 2023).

properties

IUPAC Name

2-(cyclopropylmethoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-5-9-6-7-2-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOCFOHQTOIOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649834
Record name 2-(Cyclopropylmethoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopropylmethoxy)-N-methyl-1-ethanamine

CAS RN

883526-98-5
Record name 2-(Cyclopropylmethoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.